molecular formula C2H6OS B1490777 2-Mercaptoethanol-d6 CAS No. 203645-37-8

2-Mercaptoethanol-d6

Cat. No. B1490777
CAS RN: 203645-37-8
M. Wt: 84.17 g/mol
InChI Key: DGVVWUTYPXICAM-AFCDONKGSA-N
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Description

2-Mercaptoethanol-d6 is an isotope analogue of 2-Mercaptoethanol . It has a molecular formula of DSCD2CD2OD and a molecular weight of 84.17 . It is used in the synthesis of nano-graphene for cellular imaging and drug delivery .


Molecular Structure Analysis

The molecular structure of 2-Mercaptoethanol-d6 consists of two carbon atoms, six deuterium atoms (a stable isotope of hydrogen), one sulfur atom, and one oxygen atom . The linear formula is DSCD2CD2OD .


Physical And Chemical Properties Analysis

It has a boiling point of 157 °C (dec.) (lit.) and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Mercaptoethanol-d6: is widely used in biomolecular NMR spectroscopy. Its deuterated form is particularly valuable for reducing interference in the NMR signal, which is crucial for obtaining clear and accurate data . The compound’s ability to reduce disulfide bonds in proteins makes it an essential reagent in preparing samples for NMR analysis, allowing for the study of protein structures, dynamics, and interactions.

Protein Electrophoresis

In the field of proteomics, 2-Mercaptoethanol-d6 plays a critical role in protein electrophoresis, especially SDS-PAGE. It helps in reducing protein disulfide bonds prior to gel electrophoresis, ensuring that proteins are fully denatured and can be separated based on their molecular weight .

Synthetic Chemistry

2-Mercaptoethanol-d6: is also employed in synthetic chemistry as a source of deuterium atoms for labeling compounds. This is particularly useful in the synthesis of stable isotope-labeled drugs, which are used in pharmacokinetic and metabolic studies .

Toxicology and Safety Studies

Due to its toxicological properties, 2-Mercaptoethanol-d6 is used in safety studies to understand the metabolic pathways and potential toxic effects of thiols. It serves as a model compound for studying the mechanisms of toxicity and for developing safety protocols in chemical handling .

Safety and Hazards

2-Mercaptoethanol-d6 is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Corr. 1B . It is combustible and toxic in contact with skin . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or if inhaled .

Mechanism of Action

Target of Action

The primary targets of 2-Mercaptoethanol-d6 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play crucial roles in various biochemical processes, including enzymatic reactions and protein structure maintenance.

Mode of Action

2-Mercaptoethanol-d6 interacts with its targets primarily through the reduction of disulfide bonds. This interaction results in the disruption of protein structures, particularly those that rely on disulfide bonds for their stability .

Biochemical Pathways

2-Mercaptoethanol-d6 affects several biochemical pathways. For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B . It also plays a role in the DNA damage response (DDR) signaling pathway, particularly in enhancing the phosphorylation of ataxia telangiectasia mutated (ATM) and ATM-mediated effector kinases .

Pharmacokinetics

It is known that the compound has a boiling point of 157 °c (dec) (lit) and a density of 1204 g/mL at 25 °C

Result of Action

The molecular and cellular effects of 2-Mercaptoethanol-d6’s action are diverse. For instance, it has been found to protect against DNA double-strand breaks after kidney ischemia and reperfusion injury through GPX4 upregulation . It also enhances the proliferation and survival of mesenchymal stem cells (MSCs) at higher passage numbers .

Action Environment

The action, efficacy, and stability of 2-Mercaptoethanol-d6 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect its ability to reduce disulfide bonds . Additionally, the pH and temperature of the environment may also influence its stability and efficacy .

properties

IUPAC Name

1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVVWUTYPXICAM-AFCDONKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746123
Record name 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoethanol-d6

CAS RN

203645-37-8
Record name 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203645-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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